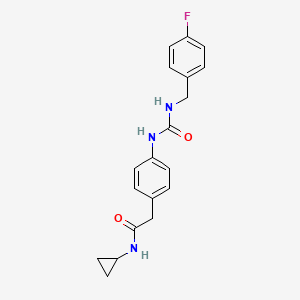

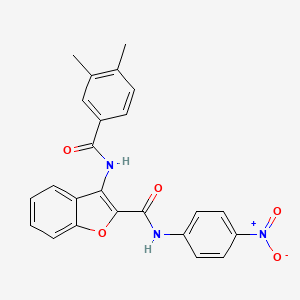

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pharmacological Description

The pharmacological properties of ureido-acetamides have been explored in the context of their role as non-peptide cholecystokinin-B (CCKB) receptor antagonists. Compounds such as RP 69758, RP 71483, and RP 72540 have been shown to display nanomolar affinity for CCKB receptors across various species and have demonstrated selectivity factors in excess of 200 for CCKB versus CCKA receptors. These compounds have also been found to have high affinity for gastrin binding sites in the stomach and have been effective in inhibiting gastric acid secretion induced by pentagastrin in rats. Notably, RP 69758 and RP 72540 have been observed to inhibit [3H]pCCK-8 binding in mouse brain homogenate in a dose-dependent manner after peripheral administration, although their penetration into the forebrain was relatively low. RP 71483, on the other hand, did not cross the blood-brain barrier in sufficient quantities at low doses, which could be useful for distinguishing peripheral from central effects of CCK after systemic administration .

Synthesis Analysis

The synthesis of various acetamide derivatives has been reported, with methods involving coupling reactions and the use of primary compounds such as 3-fluoro-4-cyanophenol. For instance, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was synthesized through a coupling reaction involving N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a specific urea derivative. Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as a starting material .

Molecular Structure Analysis

The molecular structures of synthesized acetamides have been characterized using various techniques, including NMR, FT-IR, and X-ray diffraction studies. For example, the crystal structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was confirmed through these methods, and theoretical calculations based on density functional theory (DFT) were consistent with the experimental results. The packing diagram of this compound revealed the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces contributing to its stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives typically include coupling reactions and the use of reagents such as POCl3 in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide. The reaction conditions and the choice of reagents are crucial for the successful synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of various functional groups and substituents can significantly influence properties such as solubility, melting point, and vibrational absorption bands. For instance, the vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and frontier molecular orbital analysis was used to verify charge transfer interactions . Additionally, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing the importance of non-covalent interactions such as hydrogen bonds and π–π interactions in the crystal packing .

Mécanisme D'action

Propriétés

IUPAC Name |

N-cyclopropyl-2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-15-5-1-14(2-6-15)12-21-19(25)23-17-7-3-13(4-8-17)11-18(24)22-16-9-10-16/h1-8,16H,9-12H2,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVQZOBHCPNTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)